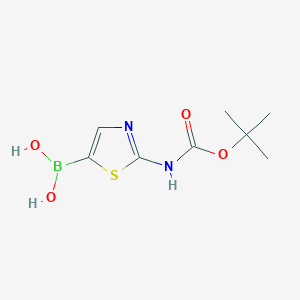

2-(Boc-amino)thiazole-5-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

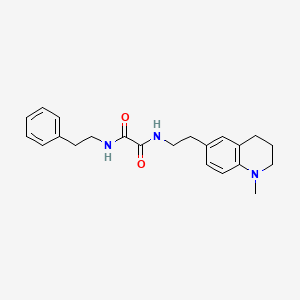

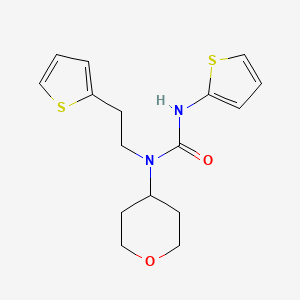

“2-(Boc-amino)thiazole-5-boronic acid” is a chemical compound that is part of the thiazole family. Thiazoles are a group of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is a boronic acid, which means it contains a boron atom. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, hydroxamic acids, etc .

Applications De Recherche Scientifique

Antimalarial Research : Thiazole-derived N-Boc amino acids, including 2-(Boc-amino)thiazole-5-boronic acid, have been synthesized and evaluated for antimalarial activity against Plasmodium falciparum. These compounds, particularly 3f and 3g, demonstrated moderate to good antimalarial activity, showing inhibitory concentrations (IC50) of 3.45 µM and 4.89 µM respectively against Plasmodium falciparum, indicating their potential as targeted antimalarials (Karade, Acharya, Sathe, & Kaushik, 2008).

Organometallic Peptide Research : The thiazolium peptide salts based on thiazolylalanine, similar to 2-(Boc-amino)thiazole-5-boronic acid, have been prepared and used to synthesize corresponding thiazole-based carbene complexes. These complexes are significant as the first examples of thiazolylalanine-2-ylidene metal bioconjugates, highlighting their potential in organometallic chemistry (Lemke & Metzler‐Nolte, 2011).

Peptide Mimetics Research : Unnatural amino acids like 2-(Boc-amino)thiazole-5-boronic acid have been used to mimic tripeptide β-strands, forming β-sheetlike hydrogen-bonded dimers. These compounds provide valuable insights into peptide structure and function (Nowick, Chung, Maitra, Maitra, Stigers, & Sun, 2000).

Stereoselective Synthesis in Organic Chemistry : Studies involving the addition of 2-(trimethylsilyl)thiazole to differentially protected α-amino aldehydes, closely related to 2-(Boc-amino)thiazole-5-boronic acid, have shown significant stereoselectivity. This research is crucial for understanding and improving asymmetric synthesis methods in organic chemistry (Dondoni, Fantin, Fogagnolo, & Pedrini, 1990).

Development of Bioactive Peptides : The synthesis of bioactive peptides involving the condensation of heterocyclic moieties with amino acids, akin to the structure of 2-(Boc-amino)thiazole-5-boronic acid, has led to compounds with a variety of biological activities. This research demonstrates the versatility of these compounds in medicinal chemistry (Das & Himaja, 2010).

Enzyme Inhibition and Biological Significance : Benzothiazole derivatives, similar to 2-(Boc-amino)thiazole-5-boronic acid, have been synthesized and shown to exhibit significant antiurease and nitric oxide scavenging activities. Such studies underline the biological significance and potential therapeutic applications of these compounds (Gull et al., 2013).

Peptide Synthesis and Stereochemistry : Research on the stereochemistry associated with the synthesis of amino acids and peptides, including compounds like 2-(Boc-amino)thiazole-5-boronic acid, is essential in developing methodologies for precise and controlled peptide synthesis. This is critical for the production of peptides with specific biological functions (Krishnamurthy et al., 2015).

Propriétés

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O4S/c1-8(2,3)15-7(12)11-6-10-4-5(16-6)9(13)14/h4,13-14H,1-3H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDSRJBMGBOJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(S1)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)thiazole-5-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)

![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2415929.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2415933.png)

![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2415934.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2415938.png)